molecular formula C30H29N3O4S B5069532 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(1,3-diphenylpropan-2-ylideneamino)acetamide

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(1,3-diphenylpropan-2-ylideneamino)acetamide

Cat. No.: B5069532
M. Wt: 527.6 g/mol
InChI Key: RFALRYHFVSSSGB-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(1,3-diphenylpropan-2-ylideneamino)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methoxyanilino group, and a diphenylpropan-2-ylideneamino group.

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(1,3-diphenylpropan-2-ylideneamino)acetamide typically involves multiple steps. The process begins with the preparation of the benzenesulfonyl derivative, followed by the introduction of the methoxyanilino group. The final step involves the formation of the diphenylpropan-2-ylideneamino group through a condensation reaction. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(1,3-diphenylpropan-2-ylideneamino)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(1,3-diphenylpropan-2-ylideneamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

When compared to similar compounds, 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(1,3-diphenylpropan-2-ylideneamino)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide
  • 2-(2-methoxyanilino)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(1,3-diphenylpropan-2-ylideneamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O4S/c1-37-29-20-12-11-19-28(29)33(38(35,36)27-17-9-4-10-18-27)23-30(34)32-31-26(21-24-13-5-2-6-14-24)22-25-15-7-3-8-16-25/h2-20H,21-23H2,1H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFALRYHFVSSSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NN=C(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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